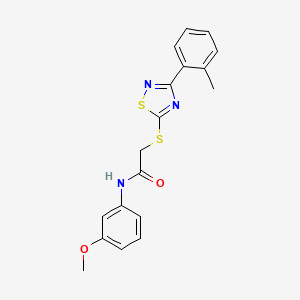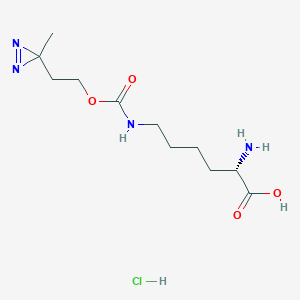![molecular formula C20H22Cl2N2O B2895838 1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride CAS No. 321521-61-3](/img/structure/B2895838.png)
1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride” is a complex organic compound. It contains a pyridin-2-yl group, which is a derivative of pyridine, a basic heterocyclic organic compound . The compound also contains a diphenyl group, which is an alkynol .
Synthesis Analysis
The synthesis of such compounds often involves the use of imidazole, a five-membered heterocyclic moiety . Imidazole has become an important synthon in the development of new drugs . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The molecular formula of a related compound, 1-PHENYL-1-(2-PYRIDYL)ETHANOL, is C13H13NO .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. Imidazole, a component of this compound, is known to show both acidic and basic properties . It is highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Reactivity and Ligand Behavior
Research into compounds structurally related to 1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride has highlighted their utility in various chemical reactions and as ligands in the synthesis of complex molecules. For example, the formation of a coordinated 2-aminoethylidene ligand and its transformation into a phosphinoallyl ligand with a pyrrolidin-2-yl ring showcases the dynamic reactivity of similar structures in organometallic chemistry (Puerta, Valerga, & Palacios, 2008). Furthermore, the uncatalyzed reaction of alkynes with 1,2-dipoles for synthesizing cyclobutenes at room temperature demonstrates the potential of related compounds in facilitating metal-free synthetic pathways (Alcaide, Almendros, Fernández, & Lázaro-Milla, 2015).
Coordination Chemistry and Catalysis
Compounds with pyridin-2-yl)methyl]amino motifs serve as versatile ligands in coordination chemistry, leading to the development of novel metal complexes with significant catalytic activities. Studies involving mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands reveal their potential in catalyzing the oligomerization of ethylene, showcasing the role of such ligands in enhancing catalytic efficiency (Kermagoret & Braunstein, 2008).
Materials Science and Dyeing
The synthesis of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates as azo disperse dyes for dyeing polyester fabrics illustrates the applicability of structurally related compounds in materials science, particularly in the development of new dyes with elevated fastness properties (Abdel-megeed, Azaam, & El‐Hiti, 2013).
Advanced Polymer Materials
In the realm of polymer science, the synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation highlight the role of compounds bearing the pyridin-2-yl)methyl]amino motif in creating high-performance materials with good inherent viscosities and thermal stabilities (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).
Future Directions
The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the broad range of biological activities shown by imidazole derivatives . There is a great importance of heterocyclic ring containing drugs , and this compound could contribute to the development of novel drugs .
Mechanism of Action
Target of Action
Compounds containing imidazole and pyridine moieties, which are structurally similar to the compound , have been reported to show a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to undergo palladium-catalyzed reactions . These reactions result in the substitution of the chloro moieties with a 2-pyridylmethyl group , which could potentially interact with the compound’s targets and induce changes.
Biochemical Pathways
Compounds with similar structures have been reported to show diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to show diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
1,1-diphenyl-2-(pyridin-2-ylmethylamino)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.2ClH/c23-20(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-21-15-19-13-7-8-14-22-19;;/h1-14,21,23H,15-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCZNQRSWXNUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CC=N2)(C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895755.png)


![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2895759.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895763.png)
![N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2895765.png)


![3-(3-fluoro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895771.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2895777.png)
